7-Chloro-3-iodoimidazo[1,2-b]pyridazine
Overview
Description
7-Chloro-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 7-chloro-3-iodoimidazo[1,2-b]pyridazine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Imidazo[1,2-b]pyridazines have been reported as inhibitors of il-17a, a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases . This suggests that this compound might influence similar pathways.
Pharmacokinetics
The compound’s molecular weight is 27947 , which is within the range generally favorable for good bioavailability.
Result of Action
Given the known activities of related imidazo[1,2-b]pyridazines, it is plausible that this compound could have anti-inflammatory effects by inhibiting the action of pro-inflammatory cytokines like il-17a .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones, followed by halogenation to introduce the chlorine and iodine atoms . The reaction conditions often involve the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the halogenation steps.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove halogen atoms.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substituted imidazo[1,2-b]pyridazines with various functional groups.
- N-oxides and reduced derivatives depending on the reaction conditions.
Scientific Research Applications
7-Chloro-3-iodoimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
- 6-Chloro-2-chloromethylimidazo[1,2-b]pyridazine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
Comparison: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in biological assays, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
7-chloro-3-iodoimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNGLAHFEULQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN2C1=NC=C2I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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